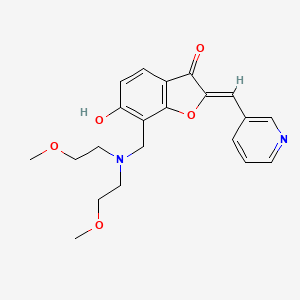

(Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one

Description

(Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a benzofuran core, which is known for its biological activity, and a pyridine moiety, which is often found in pharmacologically active compounds.

Properties

IUPAC Name |

(2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-6-hydroxy-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5/c1-26-10-8-23(9-11-27-2)14-17-18(24)6-5-16-20(25)19(28-21(16)17)12-15-4-3-7-22-13-15/h3-7,12-13,24H,8-11,14H2,1-2H3/b19-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABZCFPSSCUDTCI-UNOMPAQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CCOC)CC1=C(C=CC2=C1OC(=CC3=CN=CC=C3)C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCN(CCOC)CC1=C(C=CC2=C1O/C(=C\C3=CN=CC=C3)/C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one typically involves multiple steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.

Introduction of the Pyridine Moiety: The pyridine moiety can be introduced via a condensation reaction with a pyridine aldehyde or ketone.

Functionalization: The bis(2-methoxyethyl)amino group is introduced through a nucleophilic substitution reaction, often using a suitable amine and an alkyl halide.

Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, automated reaction systems, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

Reduction: The pyridine moiety can be reduced to a piperidine derivative under hydrogenation conditions.

Substitution: The bis(2-methoxyethyl)amino group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst is typically used for hydrogenation.

Substitution: Alkyl halides and nucleophiles such as amines or thiols are commonly used.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of piperidine derivatives.

Substitution: Formation of various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

Material Science: Its structural properties make it a candidate for use in organic electronics and photonics.

Biology

Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its ability to interact with active sites.

Receptor Binding: Its structure allows it to bind to specific receptors, making it useful in drug discovery.

Medicine

Drug Development: The compound’s biological activity makes it a potential candidate for the development of new pharmaceuticals.

Diagnostics: It can be used in diagnostic assays due to its ability to bind to specific biomolecules.

Industry

Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

Polymer Production: Its functional groups allow it to be incorporated into polymer chains, enhancing material properties.

Mechanism of Action

The mechanism of action of (Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl and amino groups enable it to form hydrogen bonds and electrostatic interactions with active sites, thereby modulating biological activity. The pyridine moiety can participate in π-π stacking interactions, further stabilizing its binding to targets.

Comparison with Similar Compounds

Similar Compounds

(Z)-7-((bis(2-ethoxyethyl)amino)methyl)-6-hydroxy-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one: Similar structure but with ethoxyethyl groups instead of methoxyethyl.

(Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-2-(pyridin-2-ylmethylene)benzofuran-3(2H)-one: Similar structure but with a pyridin-2-ylmethylene group.

Uniqueness

The unique combination of functional groups in (Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one provides it with distinct chemical and biological properties

Biological Activity

(Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

- Benzofuran core : A fused ring system contributing to its biological activity.

- Pyridine moiety : Known for its role in enhancing solubility and interaction with biological targets.

- Bis(2-methoxyethyl)amino group : This substituent may influence the compound's pharmacokinetics and bioavailability.

Structural Formula

Anticancer Properties

Research indicates that derivatives of benzofuran compounds, including those structurally related to (Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one, exhibit significant anticancer properties.

- Mechanism of Action :

-

Efficacy :

- Studies have demonstrated that similar compounds show IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Antibacterial Activity :

-

Antifungal Activity :

- Effective against fungi such as Candida albicans, with MIC values comparable to established antifungal agents.

Case Study 1: Anticancer Efficacy

A study on a related benzofuran derivative showed promising results in inhibiting tumor growth in xenograft models. The compound was administered at varying doses, demonstrating a dose-dependent reduction in tumor size compared to control groups.

Case Study 2: Antimicrobial Testing

A series of tests conducted on bacterial strains revealed that the compound significantly inhibited bacterial growth. The study utilized agar diffusion methods to assess the zones of inhibition, confirming the compound's potential as an antimicrobial agent.

Comparative Analysis of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.